4-Chloropyrimidine-2-carbaldehyde

Vue d'ensemble

Description

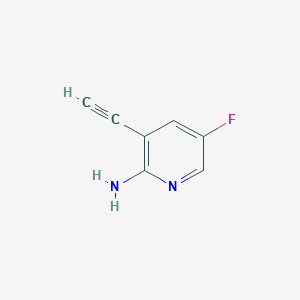

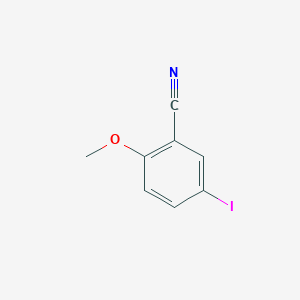

4-Chloropyrimidine-2-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a versatile scaffold found in many biologically active molecules, and a chloro and aldehyde functional group which allows for further chemical modifications.

Synthesis Analysis

The synthesis of derivatives of this compound has been explored in several studies. For instance, an efficient route to 4-aryl-5-pyrimidinylimidazoles was developed starting from 2,4-dichloropyrimidine, involving a regioselective Sonogashira coupling followed by nucleophilic substitution to yield pyrimidinylalkyne derivatives, which were then oxidized and cyclized with ammonium acetate and an aldehyde to produce the desired imidazoles . Another study reported the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the efficiency of the process with primary amines .

Molecular Structure Analysis

The molecular structure of this compound derivatives is crucial for their reactivity and potential biological activity. The presence of the chloro group and the aldehyde function allows for various cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines and the formation of peri-fused heterocyclic systems such as pyrimido[4,5,6-de][1,8]naphthyridines . These structural features enable the compound to undergo a range of chemical transformations, leading to diverse heterocyclic systems.

Chemical Reactions Analysis

The chemical reactivity of this compound is highlighted by its involvement in nucleophilic aromatic substitution reactions (SNAr). Experimental results have shown that this compound can undergo amination, solvolysis, and condensation processes, which are influenced by the structural factors of the starting pyrimidine and the concentration of alkoxide ions . These reactions are essential for building pyrimidine-based compound precursors of N-heterocyclic systems.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the studies do suggest that the compound's reactivity is influenced by its functional groups. For example, the chloro group is reactive towards nucleophiles, and the aldehyde group can participate in condensation reactions. The compound's properties are also likely to be affected by its ability to form hydrogen bonds and its electronic distribution, which are important for its reactivity and potential as a corrosion inhibitor, as seen in the study of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde . Additionally, thieno[2,3-d]pyrimidines have been synthesized from related 4,6-dichloropyrimidine-5-carbaldehydes, indicating the versatility of the pyrimidine scaffold in chemical synthesis .

Applications De Recherche Scientifique

Chemoselective Coupling

4-Chloropyrimidine-2-carbaldehyde has been utilized in chemoselective coupling processes. A study demonstrated the chemoselective substitution on a 4-amino-6-chloropyrimidine ring system with anilines, leading to the production of 4,6-diaminopyrimidine-5-carbaldehyde in high yield. This process, potentially involving imine intermediates, showcases the compound's role in synthesizing diaminopyrimidine aldehydes (Choudhury et al., 2008).

Synthesis of Pyrimidine Derivatives

Another research highlighted the compound's use in generating new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. The reaction involving 4,6-dichloropyrimidine-5-carbaldehyde and cyanomethyltriphenylphosphonium chloride led to significant intermediates, demonstrating its potential in synthesizing pyrido[2,3-d]pyrimidine-4,7-diamines (Zinchenko et al., 2017).

Pyrimidine-based Compound Precursors

The compound has also been noted for its involvement in synthesizing pyrimidine-based compound precursors. A study described aromatic nucleophilic substitution reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, leading to the formation of aminated, solvolysed, and condensed products. These products are precursors of N-heterocyclic systems, showcasing the structural diversity that can be achieved using this compound (Trilleras et al., 2022).

Safety and Hazards

The safety data sheet for 4-Chloropyrimidine-2-carbaldehyde indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

While specific future directions for 4-Chloropyrimidine-2-carbaldehyde are not detailed in the search results, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed . This suggests that there is ongoing interest in the development of new pyrimidines as anti-inflammatory agents .

Mécanisme D'action

Mode of Action

4-Chloropyrimidine-2-carbaldehyde, like other pyrimidine derivatives, is likely to undergo nucleophilic aromatic substitution reactions . The chlorine atom at the 4-position makes the compound susceptible to attack by nucleophiles, leading to the formation of C-4 substituted products . This reactivity can be exploited to introduce a variety of functional groups into the pyrimidine ring, potentially altering its biological activity .

Biochemical Pathways

Pyrimidine derivatives are known to play crucial roles in various biological processes, including dna synthesis and repair, signal transduction, and energy metabolism . The introduction of different substituents at the 4-position of the pyrimidine ring can significantly influence these processes .

Result of Action

The compound’s reactivity suggests that it could be used as a building block in the synthesis of more complex molecules with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other chemical species . For instance, the compound’s reactivity towards nucleophiles can be affected by the concentration of the nucleophile and the temperature of the reaction .

Analyse Biochimique

Biochemical Properties

Pyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is known that pyrimidines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

4-chloropyrimidine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUCDOCTYSKXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679858 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944902-13-0 | |

| Record name | 4-Chloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

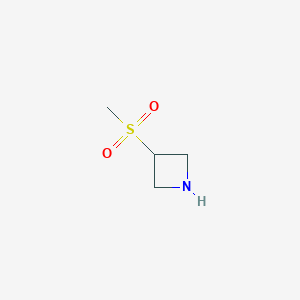

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)

![2-[2-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B3030624.png)